![molecular formula C27H23N3O3 B051928 Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- CAS No. 123437-36-5](/img/structure/B51928.png)
Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-, commonly known as IMPP, is a synthetic compound that has been found to exhibit various biochemical and physiological effects. It is a complex molecule and has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
IMPP exerts its effects by modulating various signaling pathways in the cell. It has been found to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It also activates certain receptors that play a role in the immune response and inflammation.
Effets Biochimiques Et Physiologiques
IMPP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, IMPP has been found to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
IMPP has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized in large quantities. It also exhibits low toxicity, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of IMPP is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of IMPP. One area of research is the development of novel drugs based on the structure of IMPP. Another area of research is the investigation of the mechanisms underlying its anti-cancer and anti-inflammatory effects. Additionally, the potential use of IMPP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
In conclusion, IMPP is a complex molecule that exhibits various biochemical and physiological effects. It has potential therapeutic applications in various diseases and has been extensively studied in the field of medicinal chemistry. Further research is needed to fully understand its mechanisms of action and to develop novel drugs based on its structure.
Méthodes De Synthèse
IMPP can be synthesized by various methods, including the reaction of 4-hydroxybenzaldehyde and 2-amino-3-methylimidazo[1,2-a]pyrazine in the presence of a suitable catalyst. The reaction mixture is then subjected to further purification steps to obtain the final product. Other methods of synthesis involve the use of different starting materials and catalysts.
Applications De Recherche Scientifique
IMPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs.
Propriétés
Numéro CAS |
123437-36-5 |
|---|---|
Nom du produit |
Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- |
Formule moléculaire |
C27H23N3O3 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methylimidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C27H23N3O3/c1-17-25(20-9-13-22(32)14-10-20)28-23(15-18-5-3-2-4-6-18)26-29-24(27(33)30(17)26)16-19-7-11-21(31)12-8-19/h2-14,31-33H,15-16H2,1H3 |
Clé InChI |
SBCZSROILWMCHU-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(NC(=C2N1C(=O)C(=N2)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
SMILES |
CC1=C(N=C(C2=NC(=C(N12)O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
SMILES canonique |
CC1=C(NC(=C2N1C(=O)C(=N2)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
Synonymes |
Imidazo[1,2-a]pyrazin-3(7H)-one, 6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



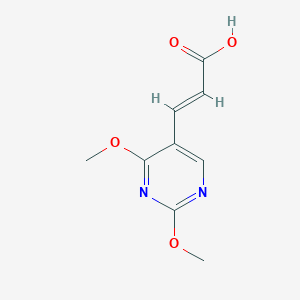



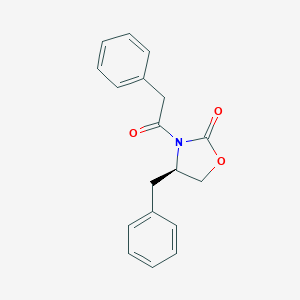
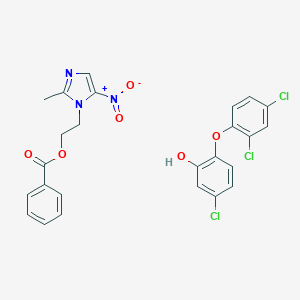
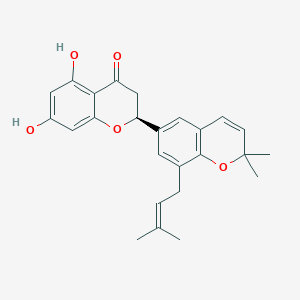
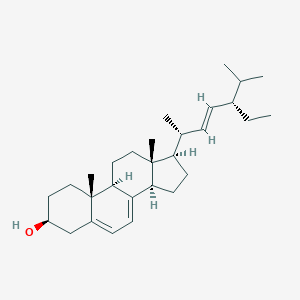

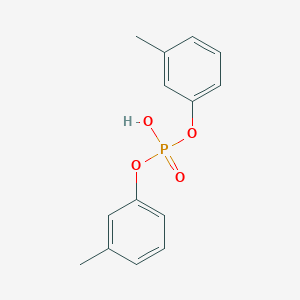
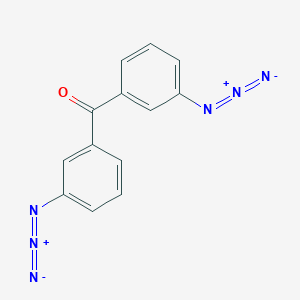
![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)